molecular formula C25H29N3O6 B13644323 (((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycyl-L-leucine

(((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycyl-L-leucine

Cat. No.: B13644323
M. Wt: 467.5 g/mol
InChI Key: FYIWSJYKUQWNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycyl-L-leucine is a synthetic peptide derivative. This compound is part of a class of molecules known as fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis. The Fmoc group is a protective group for the amino function in amino acid synthesis, ensuring that the amino group does not react during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycyl-L-leucine typically involves the following steps:

    Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Peptide Bond Formation: The protected glycine is then coupled with another glycine molecule and L-leucine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The Fmoc group can be substituted with other protective groups or functional groups.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, revealing the free amino group.

Common Reagents and Conditions

    Fmoc Protection: Fmoc-Cl, sodium carbonate.

    Coupling: HBTU, DCC, DMF (dimethylformamide).

    Deprotection: Piperidine, DMF.

Major Products Formed

    Fmoc-Gly-Gly-Leu: The protected tripeptide.

    Gly-Gly-Leu: The deprotected tripeptide.

Scientific Research Applications

Chemistry

(((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycyl-L-leucine is widely used in peptide synthesis as a building block for creating longer peptides and proteins. It is also used in the study of peptide bond formation and the development of new coupling reagents.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins.

Medicine

The compound is used in the development of peptide-based drugs and therapeutic agents. It is also used in the study of drug delivery systems and the design of peptide vaccines.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycyl-L-leucine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the sequential addition of amino acids to form longer peptide chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycyl-L-leucine is unique due to its specific sequence of glycine-glycine-L-leucine, which imparts distinct properties and reactivity. Its use in peptide synthesis allows for the creation of peptides with specific sequences and functions, making it a valuable tool in both research and industry.

Properties

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C25H29N3O6/c1-15(2)11-21(24(31)32)28-23(30)13-26-22(29)12-27-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,29)(H,27,33)(H,28,30)(H,31,32)

InChI Key

FYIWSJYKUQWNMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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